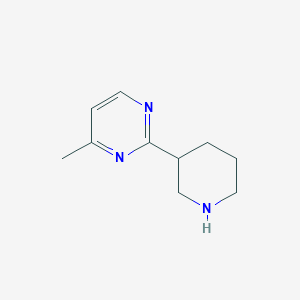

4-Methyl-2-(piperidin-3-yl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3 |

|---|---|

Molecular Weight |

177.25 g/mol |

IUPAC Name |

4-methyl-2-piperidin-3-ylpyrimidine |

InChI |

InChI=1S/C10H15N3/c1-8-4-6-12-10(13-8)9-3-2-5-11-7-9/h4,6,9,11H,2-3,5,7H2,1H3 |

InChI Key |

PBNGEIURBHPMNA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)C2CCCNC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Methyl 2 Piperidin 3 Yl Pyrimidine and Its Derivatives

Strategic Approaches for the Construction of the 4-Methyl-2-(piperidin-3-yl)pyrimidine Core

The assembly of the this compound core can be achieved through several strategic pathways. These routes primarily involve either constructing the pyrimidine (B1678525) ring onto a pre-existing piperidine (B6355638) fragment or introducing the piperidine moiety to a pre-formed pyrimidine ring.

Pyrimidine Ring Formation via Condensation Reactions

The most classical and widely utilized method for constructing pyrimidine rings is through the condensation of a 1,3-dielectrophilic three-carbon component with an N-C-N building block, such as an amidine. organic-chemistry.orgrsc.org To synthesize the 4-methylpyrimidine (B18481) portion of the target molecule, a common three-carbon precursor is pentane-2,4-dione (acetylacetone).

General Reaction Scheme for Pyrimidine Synthesis:

This image represents a plausible synthetic route based on established pyrimidine synthesis principles.

Regioselective Introduction and Functionalization of the Piperidine Moiety

An alternative and highly effective strategy involves the initial synthesis of a functionalized 4-methylpyrimidine ring, followed by the regioselective introduction of the piperidine group. This is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction.

The key starting material for this approach is a 2-halo-4-methylpyrimidine, such as 2-chloro-4-methylpyrimidine. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, particularly at positions 2, 4, and 6. In the case of 2-chloro-4-methylpyrimidine, the C2 position is activated for substitution. The reaction with 3-aminopiperidine as the nucleophile displaces the chloride, forming the desired C-N bond and yielding this compound.

The regioselectivity of SNAr on substituted dihalopyrimidines can be complex and is influenced by the electronic nature of other substituents on the ring. wuxiapptec.comwuxiapptec.com While substitution at C4 of 2,4-dichloropyrimidines is often favored, the presence of an electron-donating group at C6 can direct substitution to the C2 position. wuxiapptec.com In the case of a monosubstituted 2-halopyrimidine, the reaction with an amine nucleophile proceeds at the C2 position.

Further functionalization can be performed on the piperidine nitrogen. For instance, the piperidine can be N-protected (e.g., with a Boc group) prior to the coupling reaction to prevent side reactions and then deprotected, or the secondary amine of the final product can be subsequently alkylated or acylated to generate a diverse library of analogues.

Stereoselective Synthesis for Enantiomerically Enriched Piperidine-Substituted Pyrimidine Derivatives

The piperidin-3-yl moiety contains a stereocenter, leading to the existence of (R) and (S) enantiomers of this compound. The preparation of enantiomerically enriched forms is critical for pharmacological studies. Several stereoselective strategies can be employed.

One of the most direct methods is to use an enantiopure starting material. Commercially available (R)-3-aminopiperidine or (S)-3-aminopiperidine can be used in the nucleophilic aromatic substitution reaction with 2-chloro-4-methylpyrimidine, directly yielding the corresponding enantiomerically pure product. nih.gov Enantiopure 3-aminopiperidine can be obtained through the resolution of a racemic mixture, for instance, by forming diastereomeric salts with a chiral acid. researchgate.net

Alternatively, biocatalytic methods offer an efficient route to chiral piperidines. Multi-enzyme cascade reactions, utilizing variants of galactose oxidase and imine reductase, have been developed for the synthesis of protected 3-aminopiperidines from acyclic amino alcohol precursors like L-lysinol. rsc.orgrsc.org Transaminase enzymes can also be used for the asymmetric amination of a suitable ketone precursor to produce chiral 3-aminopiperidine derivatives. scispace.com These enzymatic methods are valued for their high stereoselectivity and environmentally benign reaction conditions. rsc.org

Finally, asymmetric hydrogenation of a pyridine (B92270) precursor is a powerful technique. A suitably substituted 3-aminopyridine (B143674) can be hydrogenated using a chiral catalyst (e.g., based on rhodium or iridium) to produce the chiral piperidine with high enantiomeric excess. nih.govorganic-chemistry.org

Advanced Chemical Reactions and Derivatization Strategies for this compound Analogues

Once the core structure is assembled, a variety of advanced chemical reactions can be employed to create a diverse range of analogues for structure-activity relationship (SAR) studies.

Nucleophilic and Electrophilic Substitution Reactions on Pyrimidine and Piperidine Rings

Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net If the core structure is prepared with a leaving group (e.g., a halogen) at the C5 or C6 position, this group can be displaced by a wide array of nucleophiles. These include alkoxides, thiolates, and amines, allowing for the introduction of diverse functional groups. The reactivity order for leaving groups in SNAr reactions is typically F > Cl ≈ Br > I. nih.govrsc.org

Piperidine Ring: The piperidine moiety offers multiple sites for derivatization.

N-Functionalization: The secondary amine in the piperidine ring is a nucleophilic and basic center. It readily undergoes standard amine reactions such as acylation (with acyl chlorides or anhydrides), sulfonylation (with sulfonyl chlorides), alkylation (with alkyl halides), and reductive amination (with aldehydes or ketones).

C-Functionalization: While direct electrophilic substitution on the piperidine C-H bonds is challenging, modern C-H activation methodologies can potentially be applied. More classically, electrophilic substitution can occur on enamine or enolate intermediates derived from a corresponding piperidone precursor before the final construction of the target molecule. researchgate.net

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Buchwald-Hartwig) in Pyrimidine Synthesis

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the derivatization of heterocyclic compounds, including pyrimidines. nih.govmdpi.com These reactions typically start from a halo-substituted this compound (e.g., with a bromine or chlorine atom at the C5 or C6 position).

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds. mdpi.comwikipedia.org The halogenated pyrimidine derivative can be coupled with a variety of aryl, heteroaryl, or vinyl boronic acids or esters. This methodology allows for the introduction of a vast range of substituents onto the pyrimidine core. The reaction is catalyzed by a palladium(0) complex and requires a base. mdpi.com

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-C bond formation. mdpi.com |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium catalyst and modulates its reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. mdpi.com |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates the reaction. mdpi.com |

Buchwald-Hartwig Amination: This reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org It enables the coupling of the halo-pyrimidine substrate with a wide range of primary and secondary amines, including anilines, alkylamines, and other heterocycles. This reaction has significantly expanded the ability to synthesize diverse arylamines under relatively mild conditions. wikipedia.orgnih.gov

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Catalyzes the C-N bond formation. researchgate.net |

| Ligand | BINAP, Xantphos, RuPhos | Crucial for catalyst stability and efficiency. nih.gov |

| Base | NaOt-Bu, K₂CO₃, LiHMDS | Deprotonates the amine nucleophile. researchgate.net |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are typically used. |

Oxidation and Reduction Reactions of Pyrimidine-Piperidine Structures

The chemical reactivity of this compound is characterized by the distinct properties of its constituent pyrimidine and piperidine rings. The susceptibility of the molecule to oxidation and reduction is determined by the electron-deficient nature of the pyrimidine ring and the electron-rich character of the saturated piperidine ring.

Oxidation Reactions

The pyrimidine ring, being electron-deficient, is generally resistant to electrophilic attack and oxidation. wikipedia.org However, oxidation can be directed towards the nitrogen atoms or specific carbon positions under certain conditions. Alkyl-substituted pyrimidines can undergo oxidation of the alkyl group. For instance, the methyl group at the 4-position could potentially be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). researchgate.net Furthermore, N-oxidation of the pyrimidine ring nitrogens can occur with peracids, though this is more challenging compared to pyridine. wikipedia.org

The piperidine ring, in contrast, is more susceptible to oxidation. Dehydrogenation of the piperidine ring to the corresponding pyridine derivative is a common transformation. google.comutwente.nlgoogle.com This can be achieved using various catalytic systems, such as palladium on carbon (Pd/C) or iridium-based pincer complexes, often at elevated temperatures. google.comrsc.org For this compound, this would lead to the formation of 4-Methyl-2-(pyridin-3-yl)pyrimidine. Additionally, oxidation of the piperidine nitrogen to an N-oxide is a possible reaction, which can be accomplished using reagents like hydrogen peroxide. scholarpublishing.orggoogle.com The formation of N-oxides can sometimes be a metabolic deactivation pathway for related pharmaceutical compounds. google.comgoogle.com

It is also conceivable that under specific oxidative conditions, such as those employing hypervalent iodine reagents, C-H functionalization of the piperidine ring could occur, leading to the introduction of various functional groups. nih.gov

Reduction Reactions

The pyrimidine ring can be reduced under various conditions. Due to its lower aromaticity compared to pyridine, it is more readily reduced. researchgate.net Catalytic hydrogenation, for example using a rhodium on carbon (Rh/C) catalyst or palladium-based catalysts, can reduce the pyrimidine ring to a tetrahydropyrimidine (B8763341) derivative. dicp.ac.cnorganic-chemistry.org Metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) have also been shown to reduce pyrimidinones (B12756618) to their dihydro and tetrahydro derivatives, suggesting that the pyrimidine ring in the target molecule could be susceptible to similar reductions. researchgate.netrsc.org

The piperidine ring is already in a reduced state. However, if the molecule were to first undergo oxidation to form an N-oxide or dehydrogenation to the pyridine analogue, subsequent reduction reactions could be employed. Pyridine N-oxides can be efficiently reduced back to piperidines using reagents like ammonium (B1175870) formate (B1220265) with a palladium on carbon catalyst. organic-chemistry.orgacs.org The pyridine ring of a dehydrogenated product could be hydrogenated to a piperidine ring, a reaction often employed in the synthesis of piperidine derivatives. organic-chemistry.orgnih.gov

The following table summarizes potential oxidation and reduction reactions for the pyrimidine-piperidine structure.

| Reaction Type | Reagent/Catalyst | Potential Product |

| Oxidation | ||

| Dehydrogenation of Piperidine | Pd/C, heat | 4-Methyl-2-(pyridin-3-yl)pyrimidine |

| N-Oxidation of Piperidine | H₂O₂ | 4-Methyl-2-(1-oxido-piperidin-3-yl)pyrimidine |

| N-Oxidation of Pyrimidine | Peracid | This compound N-oxide |

| Methyl Group Oxidation | KMnO₄ | 2-(Piperidin-3-yl)pyrimidine-4-carboxylic acid |

| Reduction | ||

| Pyrimidine Ring Hydrogenation | H₂, Pd/C or Rh/C | 4-Methyl-2-(piperidin-3-yl)tetrahydropyrimidine |

| Pyrimidine Ring Reduction | NaBH₄ | 4-Methyl-2-(piperidin-3-yl)dihydropyrimidine |

Methodologies for Product Isolation and Initial Characterization in Pyrimidine-Piperidine Synthesis

The successful synthesis of this compound and its derivatives necessitates effective methods for product isolation and purification, followed by thorough characterization to confirm the chemical structure and purity.

Product Isolation and Purification

Following a synthetic reaction, the crude product mixture often contains the desired compound along with unreacted starting materials, byproducts, and residual reagents. A common initial step is a liquid-liquid extraction to separate the product based on its solubility and acid-base properties. Given the basic nature of the piperidine and pyrimidine nitrogens, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

For further purification, chromatography is the most widely used technique.

Column Chromatography: This is a standard method for purifying organic compounds. A suitable stationary phase (e.g., silica (B1680970) gel or alumina) and a mobile phase (a single solvent or a mixture of solvents) are chosen to achieve optimal separation of the target compound from impurities.

High-Performance Liquid Chromatography (HPLC): For achieving higher purity, especially for analytical purposes or for challenging separations, HPLC is employed. Both normal-phase and reverse-phase HPLC can be utilized depending on the polarity of the compound and impurities.

Crystallization is another powerful purification technique, provided the compound is a solid and a suitable solvent system can be found. This method can yield highly pure crystalline material.

In some cases, piperidine derivatives can be purified by forming a salt (e.g., a hydrochloride salt), which can be precipitated, filtered, and then neutralized to recover the pure free base. google.comwipo.int

Initial Characterization

Once the product is isolated and purified, its identity and purity must be confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

¹H NMR: The spectrum would be expected to show characteristic signals for the methyl group protons, the aromatic protons of the pyrimidine ring, and the aliphatic protons of the piperidine ring. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms. researchgate.netsemanticscholar.org

¹³C NMR: The spectrum would show distinct signals for each unique carbon atom in the molecule, including the methyl carbon, the carbons of the pyrimidine ring, and the carbons of the piperidine ring. mdpi.com

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for C-H, C=N, and C=C bonds would be expected. researchgate.net

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which can be compared with the calculated values for the proposed molecular formula to confirm its elemental composition.

The following table summarizes the common techniques for isolation and characterization.

| Technique | Purpose | Expected Observations for this compound |

| Isolation & Purification | ||

| Liquid-Liquid Extraction | Initial separation from non-basic impurities | Product extracts into acidic aqueous phase |

| Column Chromatography | Purification from byproducts and starting materials | Separation based on polarity |

| Crystallization | Attainment of high purity solid | Formation of crystalline solid from a suitable solvent |

| Characterization | ||

| ¹H NMR Spectroscopy | Structural elucidation | Signals for methyl, pyrimidine, and piperidine protons |

| ¹³C NMR Spectroscopy | Structural confirmation | Signals for all unique carbon atoms |

| Mass Spectrometry | Molecular weight determination | Molecular ion peak corresponding to C₁₀H₁₅N₃ |

| IR Spectroscopy | Functional group identification | Bands for C-H, C=N, C=C stretches |

| Elemental Analysis | Elemental composition confirmation | %C, %H, %N values matching the molecular formula |

Structure Activity Relationship Sar and Rational Molecular Design in Pyrimidine Piperidine Chemistry

Systematic Investigation of Substituent Variations on the Biological Activity of 4-Methyl-2-(piperidin-3-yl)pyrimidine Analogues

Substituents on the pyrimidine (B1678525) ring play a critical role in modulating the potency and selectivity of this compound analogues. The pyrimidine core is a versatile scaffold that allows for structural modifications at various positions, primarily at the 2, 4, 5, and 6 positions. mdpi.com These alterations can influence the electronic properties, steric bulk, and hydrogen bonding capabilities of the molecule, all of which are crucial for target binding.

For instance, the introduction of different groups on the pyrimidine ring can lead to significant variations in biological activity. Research on various pyrimidine derivatives has shown that even minor changes, such as the addition of a methyl or halo group, can drastically alter a compound's inhibitory potency. researchgate.net In a study of pyrimidine-4-carboxamides, modifications at the R2 and R3 positions of the pyrimidine ring were systematically explored to enhance inhibitory activity against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). nih.gov

The electronic nature of the substituent is a key determinant of activity. Electron-donating groups may enhance activity in some cases, while electron-withdrawing groups might be more favorable in others, depending on the specific interactions within the target's binding pocket. medwinpublishers.com For example, in a series of pyrimidine-2,4-dione derivatives, compounds with electron-donating substituents on an attached phenyl ring showed better antibacterial activity compared to those with electron-withdrawing groups. medwinpublishers.com

The position of the substituent is also crucial. A bulky group at one position might be well-tolerated or even beneficial for binding, whereas the same group at a different position could cause steric clashes and reduce potency. The selectivity of these compounds for their intended target over other related proteins can also be fine-tuned by optimizing the pyrimidine substituents. nih.gov

The following table summarizes the influence of various pyrimidine substituents on the biological activity of related pyrimidine analogues, providing insights that can be extrapolated to the this compound scaffold.

| Substituent | Position | Observed Effect on Potency/Selectivity | Reference Compound Class |

|---|---|---|---|

| Nitro group | Varies | Increased anticancer activity against MCF-7, HepG2, and A549 cell lines. mdpi.com | Piperidine-linked pyrimidines |

| Fluorine | Varies | Showed significant anticancer activity, though slightly less potent than the nitro-substituted analogue. mdpi.com | Piperidine-linked pyrimidines |

| N-methylpyrazole | Varies | Improved cytotoxic activity against A549 and NCl-H1975 cancer cells. nih.gov | Thienopyrimidine derivatives |

| Aryl amino groups | 4 | Demonstrated antibacterial activity. nih.gov | 4-arylaminopyrimidines |

| (S)-3-hydroxypyrrolidine | R3 | A 10-fold increase in NAPE-PLD inhibitory activity. nih.gov | Pyrimidine-4-carboxamides |

The stereochemistry of substituents on the piperidine (B6355638) ring is a critical factor that profoundly influences the pharmacological profiles of this compound analogues. The three-dimensional arrangement of atoms in these molecules dictates how they fit into and interact with the binding sites of their biological targets. researchgate.net The piperidine ring can adopt various conformations, and the orientation of its substituents can either facilitate or hinder optimal binding.

The chirality of substituents on the piperidine ring can lead to significant differences in biological activity between stereoisomers. For example, in the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D, the introduction of an (S)-3-phenylpiperidine resulted in a threefold increase in potency compared to a more flexible substituent. nih.gov This highlights that a specific stereoisomer may present the necessary functional groups in a more favorable orientation for interaction with the target protein.

The following table illustrates the impact of stereochemistry on the activity of various piperidine-containing compounds, providing a basis for understanding its importance in the context of this compound derivatives.

| Compound Series | Stereochemical Feature | Impact on Pharmacological Profile |

|---|---|---|

| Pyrimidine-4-carboxamides | (S)-3-phenylpiperidine | 3-fold increase in potency as NAPE-PLD inhibitors. nih.gov |

| Methyl substituted pipecolinates | cis- vs. trans-diastereoisomers | Diastereoselectivity was crucial in the synthetic strategy and resulted in different conformational preferences. |

| Pyrido[2,3-d]pyrimidine derivatives | Introduction of N-methylpiperazine | Activity was influenced by the nature of the substituent on the flexible chain. nih.gov |

| Thiazolo[5,4-d]pyrimidine derivatives | Piperidine vs. Piperazine (B1678402) linker | The piperazine linker was preferred for hA2A AR binding activity. nih.gov |

The binding of a ligand to its target is a dynamic process influenced by the conformational flexibility of both molecules. Conformational analysis of this compound analogues is essential for understanding how they adapt their shape to fit into a binding pocket. unina.it The piperidine ring, in particular, can exist in various chair and boat conformations, and the energetic favorability of these conformations can be influenced by its substituents.

Steric hindrance occurs when the size and shape of a substituent on the ligand prevent it from achieving an optimal binding orientation. unina.it A bulky substituent might clash with amino acid residues in the binding site, leading to a decrease in binding affinity. Conversely, carefully placed steric bulk can be used to enhance selectivity by preventing the ligand from binding to off-target proteins. The introduction of conformational constraints, such as fusing a ring to the piperidine moiety, can pre-organize the ligand into a bioactive conformation, which can lead to an increase in potency. unina.it

For example, in a study of pyrimidine nucleoside analogues, a rigid bicyclic ring system was synthesized to restrict the sugar moiety to a specific conformation. nih.gov This rigidity was intended to enhance binding to the target enzyme. The principle of minimizing steric repulsions often dictates the preferred conformation of a substituted molecule. unina.it

Elucidation of Ligand-Target Interactions and Molecular Recognition Principles for Pyrimidine-Piperidine Compounds

Understanding the specific molecular interactions between pyrimidine-piperidine compounds and their biological targets is fundamental to rational drug design. researchgate.net These interactions, which are non-covalent in nature, include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. The sum of these interactions determines the binding affinity of the ligand for its target.

For instance, the benzyl-piperidine group is often a key feature for successful inhibition of cholinesterase enzymes, as it provides favorable binding to the catalytic site through interactions with specific tryptophan and phenylalanine residues. nih.gov The diversity of functional and substitution patterns found in piperidine-containing compounds underscores that their biological properties are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net

Application of Computational Approaches in SAR Elucidation for this compound Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into SAR and guiding the design of new molecules. jetir.org These methods allow for the rapid evaluation of large numbers of virtual compounds, helping to prioritize synthetic efforts.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. jetir.org This method helps to visualize the binding mode and identify key interactions that contribute to binding affinity. For pyrimidine-piperidine derivatives, docking studies can reveal how different substituents on the pyrimidine and piperidine rings interact with the amino acid residues in the binding pocket.

For example, molecular docking studies on pyridopyrimidine derivatives have been used to understand their binding interactions with the dopamine (B1211576) D3 receptor. jetir.org Similarly, docking simulations have been employed to investigate the binding of pyrimidine derivatives to the active site of the SARS-CoV-2 main protease. nih.govnih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex, simulating the movement of atoms over time. mdpi.com This can reveal important information about the flexibility of the binding site and the stability of the ligand's binding pose. MD simulations have been used to study the interactions of various ligands with their targets, including sirtuins and RAS proteins, providing insights that are crucial for drug design. mdpi.com For pyrimidine-piperidine compounds, MD simulations can help to understand how conformational changes in both the ligand and the protein affect binding.

Quantum Chemical Methods for Electronic and Reactivity Profiling

Quantum chemical methods are instrumental in modern drug discovery and development, providing a theoretical framework to predict the electronic structure and reactivity of molecules. These computational techniques, particularly Density Functional Theory (DFT), have become essential for profiling potential drug candidates by offering insights into their behavior at a subatomic level. mdpi.comnih.gov This allows for the rational design of molecules with desired pharmacological activities. In the context of pyrimidine-piperidine derivatives, these methods elucidate the intricate relationship between a molecule's electronic characteristics and its biological function.

The application of quantum chemical methods to compounds like this compound involves calculating a series of molecular descriptors that govern the molecule's interactions with biological targets. nih.gov These calculations are founded on solving the Schrödinger equation, albeit with approximations that make it feasible for complex molecules. DFT, for instance, simplifies the problem by focusing on the electron density rather than the full wavefunction, offering a balance between accuracy and computational cost. researchgate.net

Detailed research findings from computational studies on related pyrimidine and piperidine structures reveal consistent patterns in their electronic and reactivity profiles. researchgate.netmdpi.com These studies typically involve geometry optimization of the molecule to find its most stable conformation, followed by the calculation of electronic properties such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). nih.govresearchgate.net The energy difference between the HOMO and LUMO orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

The molecular electrostatic potential map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to drug-receptor binding. For pyrimidine derivatives, the nitrogen atoms in the pyrimidine ring are typically identified as electron-rich regions, making them potential hydrogen bond acceptors. scialert.netwikipedia.org

Global reactivity descriptors, derived from the HOMO and LUMO energies, offer quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com Electronegativity indicates the tendency of a molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons from the environment.

The following interactive table summarizes key electronic and reactivity descriptors that would be calculated for this compound using DFT methods. The values presented are illustrative and based on typical findings for similar heterocyclic compounds.

| Descriptor | Illustrative Value | Significance in Drug Design |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to the molecule's chemical stability and reactivity. A smaller gap implies higher reactivity. |

| Electronegativity (χ) | 3.85 eV | Measures the molecule's ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | 2.65 eV | Represents the resistance to charge transfer. A harder molecule is less reactive. |

| Global Electrophilicity Index (ω) | 2.79 eV | Quantifies the electrophilic nature of the molecule. |

The insights gained from these quantum chemical calculations are invaluable for the rational molecular design of novel pyrimidine-piperidine derivatives. By understanding how substitutions on the pyrimidine or piperidine rings affect the electronic properties and reactivity, medicinal chemists can strategically modify the lead compound to enhance its binding affinity for a specific biological target, improve its pharmacokinetic profile, or reduce potential toxicity. For instance, introducing an electron-withdrawing group on the pyrimidine ring would be expected to lower the LUMO energy, potentially increasing the molecule's electrophilicity and altering its interaction with a target protein. wikipedia.org Conversely, an electron-donating group would raise the HOMO energy, making the molecule a better electron donor.

Pharmacological Targets and Mechanistic Investigations of 4 Methyl 2 Piperidin 3 Yl Pyrimidine Analogues

Targeting Kinase Pathways by Pyrimidine-Piperidine Compounds

The pyrimidine-piperidine core is a privileged structure in the design of kinase inhibitors. Its ability to form crucial hydrogen bonds and occupy hydrophobic pockets within the ATP-binding site of various kinases has been extensively exploited to develop targeted therapeutic agents.

Janus Kinase (JAK) Inhibition (e.g., JAK1, JAK3)

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signal transduction of numerous cytokines, interferons, and hormones. acs.org The JAK/STAT signaling pathway is integral to immune and inflammatory responses, and its dysregulation is implicated in autoimmune diseases and cancers. nih.gov Pyrimidine-based compounds have been successfully developed as potent JAK inhibitors.

A series of 5-aminobenzo[d]oxazol-2(3H)-one substituted pyrimidine (B1678525) compounds have been identified as potent and selective JAK1 inhibitors. nih.gov Through rational design and optimization, these compounds demonstrated significant selectivity for JAK1 over JAK2, a desirable trait to avoid potential side effects associated with JAK2 inhibition, such as anemia and thrombocytopenia. nih.govnih.gov For instance, the clinical candidate R507 emerged from this series, showcasing the potential of the pyrimidine scaffold in developing selective JAK inhibitors.

While not direct analogues of 4-methyl-2-(piperidin-3-yl)pyrimidine, the development of compounds like AZD4205, a highly selective JAK1 inhibitor, further underscores the importance of the pyrimidine core in targeting this kinase family. researchgate.net The optimization of these molecules often involves modifying substituents on the pyrimidine ring and the linked heterocyclic systems to enhance potency and selectivity.

Table 1: Inhibitory Activity of Representative Pyrimidine Analogues against JAKs

| Compound | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| Compound 23a | JAK1 | 72 | >12-fold vs other JAKs |

| AZD1480 | JAK1/2 | 1.3 / 0.26 | - |

| Ruxolitinib | JAK1/2 | 3.3 / 2.8 | >130-fold vs JAK3 |

| Tofacitinib | JAK3 | 1 | 20-100-fold vs JAK1/2 |

Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway. nih.govlookchem.com Its role in B-cell proliferation, differentiation, and survival has made it an attractive target for the treatment of B-cell malignancies and autoimmune diseases. nih.govnih.gov Several pyrimidine-based BTK inhibitors have been developed, some of which incorporate a piperidine (B6355638) moiety.

For example, a series of 3-substituted pyrazolopyrimidine derivatives were designed as BTK inhibitors. nih.gov Among them, compound 8a exhibited excellent potency with an IC50 of 7.95 nM against the BTK enzyme. nih.gov Another study on 2-phenyl pyrimidine derivatives identified compound 11g as having the best inhibitory activity on BTK, with an inhibition rate of 82.76% at 100 nM. rsc.org These examples highlight the adaptability of the pyrimidine scaffold for targeting BTK. The piperidine ring in these analogues often plays a key role in establishing interactions with the kinase domain, contributing to both potency and selectivity.

Table 2: Inhibitory Activity of Pyrimidine Analogues against BTK

| Compound | Target | IC50 (nM) |

|---|---|---|

| Compound 8a | BTK | 7.95 |

| Compound 42 | BTK | 0.7 |

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK9)

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate the cell cycle and transcription. nih.govnih.gov Dysregulation of CDK activity is a hallmark of cancer, making them important therapeutic targets. nih.gov CDK9, in particular, plays a critical role in transcriptional elongation.

Numerous pyrimidine-based compounds have been investigated as CDK inhibitors. A series of N²,N⁴-disubstituted pyrimidine-2,4-diamines were identified as potent dual inhibitors of CDK2 and CDK9. rsc.org Within this series, compound 3c was the most potent CDK9 inhibitor, with an IC50 value of 65 nM. rsc.org Another study on 2-anilinopyrimidine derivatives identified compound 5b as the most potent CDK9 inhibitor with an IC50 of 0.059 µM. mdpi.com The structure-activity relationship (SAR) studies of these compounds often reveal that modifications to the substituents on the pyrimidine ring and the aniline (B41778) or other heterocyclic moieties can significantly impact potency and selectivity against different CDK isoforms.

Table 3: Inhibitory Activity of Pyrimidine Analogues against CDKs

| Compound | Target | IC50 (nM) |

|---|---|---|

| Compound 3c | CDK9 | 65 |

| Compound 3g | CDK2 | 83 |

| Compound 5b | CDK9 | 59 |

| Compound 15 | CDK2 | 5 (Ki) |

Enhancer of Zeste Homolog 2 (EZH2) Inhibition

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). frontiersin.orgnih.govnih.gov EZH2 is frequently overexpressed or mutated in various cancers, leading to aberrant gene silencing and tumor progression. mssm.edu

While the direct linkage of this compound analogues to EZH2 inhibition is not extensively documented in publicly available literature, the broader class of heterocyclic compounds, including those with piperidine moieties, has been explored for EZH2 inhibition. For instance, the optimization of orally bioavailable EZH2 inhibitors has involved the incorporation of piperidine moieties to modulate physicochemical properties and improve drug-like characteristics. acs.org The design of these inhibitors often focuses on targeting the S-adenosyl-L-methionine (SAM) binding pocket of EZH2. The piperidine ring can be strategically positioned to interact with specific residues in or near this pocket, thereby enhancing binding affinity and inhibitory activity. Further research is needed to fully elucidate the potential of the this compound scaffold in the development of selective EZH2 inhibitors.

Checkpoint Kinase 1 (CHK1) Inhibition

Checkpoint kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the DNA damage response pathway. nih.govnih.gov By arresting the cell cycle, CHK1 allows time for DNA repair, and its inhibition can sensitize cancer cells to DNA-damaging agents. acs.org

The pyrimidine-piperidine scaffold has proven to be a valuable framework for the development of potent CHK1 inhibitors. Structure-guided design and scaffold morphing have led to the discovery of highly potent and selective CHK1 inhibitors. acs.org For example, optimization of N-(pyrazin-2-yl)pyrimidin-4-amines, where a 4-(aminomethyl)piperidine (B1205859) substituent was incorporated, resulted in excellent CHK1 potency. acs.org Another study identified pyrido[3,2-d]pyrimidin-6(5H)-one derivatives as selective CHK1 inhibitors, with compound 11 showing an IC50 of 0.55 nM. nih.gov

Table 4: Inhibitory Activity of a Pyrimidine Analogue against CHK1

| Compound | Target | IC50 (nM) |

|---|---|---|

| Compound 11 | CHK1 | 0.55 |

Modulation of Enzyme Activity (e.g., N-Acylphosphatidylethanolamine Phospholipase D)

Beyond kinases, analogues of this compound have been investigated for their ability to modulate the activity of other crucial enzymes involved in signaling pathways.

A notable example is the inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). NAPE-PLD is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govnih.govacs.orgacs.org

Through high-throughput screening and subsequent optimization, a library of pyrimidine-4-carboxamides was developed as potent NAPE-PLD inhibitors. nih.govnih.govacs.org A key compound from this series is LEI-401 , which features a 2-((S)-3-phenylpiperidin-1-yl)pyrimidine core. The structure-activity relationship studies revealed that the conformational restriction provided by the (S)-3-phenylpiperidine group increased the inhibitory potency by three-fold compared to a more flexible N-methylphenethylamine group. nih.govnih.gov Further modifications, such as the exchange of a morpholine (B109124) substituent for an (S)-3-hydroxypyrrolidine, led to a 10-fold increase in activity, affording LEI-401 as a nanomolar potent inhibitor. nih.govnih.gov

Table 5: Inhibitory Potency of LEI-401 against NAPE-PLD

| Compound | Target | pIC50 | IC50 (nM) |

|---|---|---|---|

| LEI-401 | NAPE-PLD | 7.14 ± 0.04 | 72 |

Disruption of Signaling Pathways by Pyrimidine-Piperidine Derivatives (e.g., Cytokine Signaling, STAT Phosphorylation)

Analogues of this compound, which feature a core pyrimidine-piperidine scaffold, have been the subject of significant research due to their potential to modulate critical intracellular signaling pathways. A primary focus of these investigations has been their ability to interfere with cytokine signaling cascades, particularly through the inhibition of the Janus kinase (JAK) family of enzymes and the subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This targeted inhibition disrupts the normal communication pathways that regulate immune responses, inflammation, and cell proliferation.

The JAK-STAT signaling pathway is a crucial conduit for a multitude of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of the receptor itself. This creates docking sites for STAT proteins, which are then also phosphorylated by the activated JAKs. Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes. Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders and cancers.

Pyrimidine-piperidine derivatives have emerged as potent inhibitors of JAK enzymes, thereby blocking the entire downstream signaling cascade. By competitively binding to the ATP-binding site of JAKs, these compounds prevent the phosphorylation of both the kinase itself and its STAT substrates. This leads to a reduction in the levels of phosphorylated STATs (pSTATs), preventing their dimerization and nuclear translocation, and ultimately downregulating the expression of cytokine-responsive genes.

Numerous studies have explored the structure-activity relationships of various pyrimidine-piperidine analogues to optimize their potency and selectivity for different JAK isoforms (JAK1, JAK2, JAK3, and TYK2). For instance, research into pyrido[2,3-d]pyrimidin-7-ones has identified potent covalent inhibitors of JAK3. One such compound, 10f , demonstrated a half-maximal inhibitory concentration (IC50) of 2.0 nM against JAK3 and effectively inhibited the phosphorylation of its downstream target, STAT5, in a dose-dependent manner in cellular assays. nih.gov

Similarly, investigations into 4-(1,5- or 2,5-triazole)-pyrrolopyrimidine derivatives have yielded selective JAK1 inhibitors. nih.gov Compound 23a from this series exhibited an IC50 of 72 nM for JAK1, with significant selectivity over other JAK isoforms. nih.gov The development of isoform-selective inhibitors is a key objective, as different JAKs are associated with distinct signaling pathways and physiological functions. For example, selective JAK1 inhibition is pursued to modulate inflammatory responses while minimizing side effects associated with the inhibition of JAK2, which is involved in erythropoiesis.

Further research on 4-piperazinyl-2-aminopyrimidine derivatives has led to the discovery of dual inhibitors of JAK2 and FMS-like tyrosine kinase 3 (FLT3). nih.gov Compound 14j from this class showed balanced inhibitory activity against both JAK2 (IC50 = 27 nM) and FLT3 (IC50 = 30 nM). nih.gov The ability to target multiple kinases can be advantageous in certain therapeutic contexts. The discovery of pyrazol-3-yl pyrimidin-4-amines, such as AZD1480 , as potent JAK2 inhibitors further underscores the versatility of the pyrimidine scaffold in designing kinase inhibitors that disrupt STAT signaling.

The inhibitory effects of these pyrimidine-piperidine derivatives on JAK activity and subsequent STAT phosphorylation are summarized in the following tables, which showcase data from various research findings.

Table 1: Inhibitory Activity of Pyrimidine-Piperidine Analogues against JAK Kinases

| Compound | Scaffold | Target Kinase | IC50 (nM) |

|---|---|---|---|

| Compound 10f | Pyrido[2,3-d]pyrimidin-7-one | JAK3 | 2.0 |

| Compound 23a | 4-(1,5-triazole)-pyrrolopyrimidine | JAK1 | 72 |

| Compound 14j | 4-Piperazinyl-2-aminopyrimidine | JAK2 | 27 |

| Compound 14j | 4-Piperazinyl-2-aminopyrimidine | FLT3 | 30 |

| AZD1480 | Pyrazol-3-yl pyrimidin-4-amine | JAK2 | - |

Table 2: Effect of Pyrimidine-Piperidine Analogues on STAT Phosphorylation

| Compound | Cell Line | Effect |

|---|---|---|

| Compound 10f | U937 | Dose-dependent inhibition of STAT5 phosphorylation |

Advanced Analytical Techniques for the Characterization and Study of 4 Methyl 2 Piperidin 3 Yl Pyrimidine

Spectroscopic Methods for Structural Elucidation (e.g., FT-IR, ¹H NMR, ¹³C NMR, Mass Spectral Analysis)

Spectroscopic methods are indispensable for determining the molecular structure of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR would be used to identify the functional groups present. For 4-Methyl-2-(piperidin-3-yl)pyrimidine, one would expect to see characteristic absorption bands for C-H stretching from the methyl and piperidine (B6355638) groups, C=N and C=C stretching from the pyrimidine (B1678525) ring, and N-H stretching from the piperidine's secondary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would reveal the number of different types of protons, their connectivity, and their chemical environment. Signals corresponding to the methyl group, the protons on the pyrimidine ring, and the distinct protons of the piperidine ring would be expected. ¹³C NMR spectroscopy would similarly identify all unique carbon atoms in the molecule, including those in the methyl, pyrimidine, and piperidine components.

Mass Spectral Analysis: Mass spectrometry would determine the compound's molecular weight by identifying its molecular ion peak. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural clues, corresponding to the cleavage of the piperidine and pyrimidine rings.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS)

Chromatography is essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a synthesized compound. A specific method, defining the column (e.g., C18), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with additives), flow rate, and detector wavelength, would be developed. A pure sample would ideally show a single major peak at a characteristic retention time.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is highly effective for identifying impurities by providing both their retention times and their mass-to-charge ratios, which aids in their structural characterization.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Without access to published experimental results for this compound, any further detail would be speculative.

Future Perspectives and Emerging Research Directions for 4 Methyl 2 Piperidin 3 Yl Pyrimidine and Analogues

Development of Next-Generation Derivatization Strategies for Optimized Biological Profiles

The future development of 4-Methyl-2-(piperidin-3-yl)pyrimidine analogues will heavily rely on sophisticated derivatization strategies to optimize their biological profiles. The core concept involves the systematic modification of the pyrimidine (B1678525) and piperidine (B6355638) rings to enhance target affinity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have shown that substitutions on these rings can significantly influence biological activity. longdom.orgresearchgate.net

Next-generation strategies will move beyond simple substituent modifications to include more complex chemical transformations. This includes the use of bioisosteric replacements to improve metabolic stability and reduce off-target effects. For instance, replacing metabolically labile groups with more stable alternatives can prolong the half-life of the compound. Furthermore, the incorporation of chiral centers and the synthesis of stereochemically pure isomers will be crucial, as different enantiomers can exhibit vastly different biological activities and toxicities. nih.gov

Another promising approach is the development of hybrid molecules that combine the pyrimidine-piperidine scaffold with other pharmacophores. This can lead to compounds with dual or multiple mechanisms of action, which is particularly relevant for complex diseases. The synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl) piperidine-4-carboxamide derivatives is an example of creating more complex structures with potential antiangiogenic properties. longdom.org

| Strategy | Rationale | Potential Outcome |

| Bioisosteric Replacement | Improve metabolic stability and reduce off-target effects. | Enhanced pharmacokinetic profile and safety. |

| Stereoselective Synthesis | Isolate and test individual enantiomers for optimal activity. | Increased potency and reduced side effects. |

| Hybrid Molecule Design | Combine with other pharmacophores for multiple mechanisms of action. | Dual-action therapeutics for complex diseases. |

Integration of Advanced Computational Chemistry for De Novo Compound Design and Lead Optimization

Advanced computational chemistry is set to revolutionize the design and optimization of this compound analogues. In silico methods such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations are becoming indispensable tools in modern drug discovery. researchgate.netresearchgate.net These techniques allow for the rapid screening of virtual compound libraries and provide deep insights into the molecular interactions between a ligand and its target protein. researchgate.netuniroma1.it

De novo design algorithms can generate novel molecular structures with desired pharmacological properties from the ground up. By using the this compound scaffold as a starting point, these algorithms can explore a vast chemical space to identify new derivatives with improved binding affinities and selectivities. For example, computational studies on dihydropyrimidine (B8664642) scaffolds have been used to design potential lipoxygenase inhibitors. researchgate.net

Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is a critical component of lead optimization. nih.gov These computational models can forecast the pharmacokinetic and toxicological properties of a compound before it is synthesized, thereby reducing the time and cost associated with preclinical development. The use of fragment-based drug design (FBDD) in combination with computational analysis has already led to the development of novel EGFR kinase inhibitors. nih.gov

| Computational Method | Application | Benefit |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to its target. | Rational design of more potent inhibitors. |

| 3D-QSAR | Relates the 3D structure of molecules to their biological activity. | Identifies key structural features for activity. |

| In Silico ADMET | Predicts pharmacokinetic and toxicological properties. | Early identification of compounds with poor drug-like properties. |

Exploration of Polypharmacology and Multi-Target Inhibition for Complex Diseases

The traditional "one-drug, one-target" paradigm is often insufficient for treating complex multifactorial diseases such as cancer, neurodegenerative disorders, and infectious diseases. researchgate.net The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction as a more effective therapeutic strategy. The pyrimidine-piperidine scaffold is well-suited for the development of multi-target inhibitors due to its chemical versatility. nih.govfigshare.com

For instance, in the context of Alzheimer's disease, derivatives of pyrimidine and piperidine have been designed as multitarget cholinesterase inhibitors that also possess antioxidant and anti-amyloid aggregation properties. nih.govfigshare.com Similarly, in oncology, targeting multiple signaling pathways simultaneously can help to overcome drug resistance and improve therapeutic outcomes. rsc.org The development of piperidine/pyridine-containing pyrazolopyrimidine derivatives with anticancer activity is an active area of research. researchgate.net

Future research will focus on the rational design of multi-target ligands based on a deep understanding of the pathophysiology of complex diseases. This will involve integrating systems biology approaches with computational drug design to identify key nodes in disease networks that can be targeted simultaneously.

| Disease Area | Multiple Targets | Therapeutic Advantage |

| Alzheimer's Disease | Cholinesterases, BACE1, Amyloid-beta | Addresses multiple pathological pathways. nih.gov |

| Cancer | Kinases (e.g., EGFR, Aurora kinase A), Microtubules | Overcomes drug resistance and improves efficacy. researchgate.netrsc.org |

| Infectious Diseases | Multiple viral or bacterial enzymes | Broad-spectrum activity and reduced risk of resistance. |

Addressing Mechanisms of Resistance and Developing Novel Antiresistance Strategies

Drug resistance is a major challenge in the treatment of cancer and infectious diseases. nih.govmdpi.com Understanding the mechanisms by which resistance to pyrimidine-piperidine inhibitors develops is crucial for designing next-generation compounds that can circumvent these mechanisms. Resistance can arise from mutations in the target protein, alterations in drug metabolism, or the activation of alternative signaling pathways. researchgate.net

For example, in the case of microtubule-targeting agents, resistance can be associated with mutations in tubulin genes or changes in the expression of microtubule-associated proteins. researchgate.net A study on a pyridine-pyrimidine amide inhibitor of microtubule polymerization found that resistance was associated with increased mitochondrial respiration, and interestingly, no cross-resistance to other microtubule targeting agents was observed. nih.govresearchgate.net

Future strategies to combat resistance will involve the development of compounds that are less susceptible to known resistance mechanisms. This could include designing inhibitors that bind to highly conserved regions of the target protein or developing compounds that can inhibit both the wild-type and mutant forms of the target. Additionally, combination therapies that pair a pyrimidine-piperidine inhibitor with a drug that targets a different pathway can be a powerful strategy to prevent the emergence of resistance.

Exploration of Diverse Biological Activities for Pyrimidine-Piperidine Scaffolds

The versatility of the pyrimidine-piperidine scaffold lends itself to the exploration of a wide range of biological activities beyond its currently known applications. Emerging research is uncovering the potential of these compounds in several new therapeutic areas.

Antimicrobial and Antiviral Activity: There is a growing body of evidence that pyrimidine and piperidine derivatives possess significant antimicrobial and antiviral properties. biomedpharmajournal.orgnih.govnih.govmdpi.comnih.gov For example, certain piperidin-4-one derivatives have shown bactericidal and fungicidal activities. biomedpharmajournal.org The development of novel pyrimidine-clubbed benzimidazole (B57391) derivatives as potential DHFR inhibitors is a promising strategy to combat antibiotic resistance. mdpi.com Furthermore, piperidine-substituted purines have demonstrated potent antiviral activity against HIV and influenza A/H1N1. nih.gov

Anxiolytic Activity: Some pyrimidine derivatives have been investigated for their anxiolytic properties. researchgate.net This opens up the possibility of developing novel treatments for anxiety disorders based on the pyrimidine-piperidine scaffold.

Antitubercular Activity: The pyrimidine nucleus is a key feature in molecules with potent anti-tubercular (anti-TB) properties. nih.govresearchgate.netnih.govucl.ac.ukresearchgate.net Several pyrimidine-containing compounds are currently in clinical trials for the treatment of tuberculosis. nih.govucl.ac.ukresearchgate.net The design of novel pyrimidine carboxamide analogues continues to be a promising avenue for new anti-TB agents. researchgate.net

Future research in this area will involve high-throughput screening of diverse libraries of pyrimidine-piperidine analogues against a wide range of biological targets. This will undoubtedly lead to the discovery of new therapeutic applications for this versatile scaffold.

| Biological Activity | Example Compound Class | Therapeutic Potential |

| Antimicrobial | Piperidin-4-one derivatives, Pyrimidine-clubbed benzimidazoles | Treatment of bacterial and fungal infections. mdpi.combiomedpharmajournal.org |

| Antiviral | Piperidine-substituted purines | Treatment of HIV and influenza. nih.gov |

| Anxiolytic | Pyrimidine derivatives | Management of anxiety disorders. researchgate.net |

| Antitubercular | Pyrimidine carboxamides | Novel treatments for tuberculosis. researchgate.net |

Q & A

What are the recommended synthetic routes for 4-Methyl-2-(piperidin-3-yl)pyrimidine, and how can reaction conditions be optimized for yield improvement?

Level: Basic

Methodological Answer:

Synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling reactions . For example:

- Stepwise alkylation of piperidine precursors followed by cyclocondensation with carbonyl derivatives (e.g., urea or thiourea) under reflux conditions .

- Optimization using dichloromethane as a solvent and sodium hydroxide as a base can improve yields (e.g., 70–85% in analogous syntheses) .

Key parameters: Temperature (80–120°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 for amine:carbonyl precursor).

How should researchers approach the purification of this compound to ensure high chemical purity?

Level: Basic

Methodological Answer:

Purification strategies include:

- Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) for intermediate isolation .

- Recrystallization from ethanol/water mixtures (70:30 v/v) to remove polar impurities .

- HPLC (C18 column, acetonitrile/water gradient) for final purity validation (>98%) .

What analytical techniques are most effective for characterizing the structural integrity of this compound?

Level: Basic

Methodological Answer:

- NMR spectroscopy : - and -NMR to confirm substitution patterns (e.g., piperidine C-3 linkage) .

- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H] calc. for CHN: 202.1345) .

- HPLC-PDA : Purity assessment and detection of photodegradants .

How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological potential of this compound derivatives?

Level: Advanced

Methodological Answer:

- Systematic substituent variation : Modify the pyrimidine C-4 methyl group or piperidine N-substituents to assess impact on receptor binding .

- In vitro bioassays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays .

- Data correlation : Use multivariate analysis to link structural features (e.g., logP, steric bulk) with IC values .

What methodological strategies are recommended to resolve contradictions in reported pharmacological data for piperidine-pyrimidine hybrids?

Level: Advanced

Methodological Answer:

- Cross-validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Dose-response curves : Use nonlinear regression (e.g., Hill equation) to confirm EC/IC consistency across studies .

- Orthogonal assays : Combine enzymatic inhibition data with cellular viability assays (e.g., MTT) to rule off-target effects .

How can computational modeling be utilized to predict the binding affinity of this compound with biological targets?

Level: Advanced

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate interactions with active sites (e.g., ATP-binding pockets) .

- Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .

- Free-energy calculations : Apply MM-PBSA to estimate ΔG and rank derivatives .

What experimental approaches are suitable for assessing the stability of this compound under varying pH and temperature conditions?

Level: Advanced

Methodological Answer:

- Accelerated stability studies : Incubate compound at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- pH-rate profiling : Measure hydrolysis kinetics in buffers (pH 1–10) to identify labile functional groups .

- LC-MS/MS : Identify degradation products (e.g., oxidation at piperidine N-atom) .

How can adsorption studies on inert surfaces inform the formulation strategies for this compound-based drug candidates?

Level: Advanced

Methodological Answer:

- Thermogravimetric analysis (TGA) : Quantify adsorption on silica nanoparticles (e.g., 5–15% mass loss at 150°C) .

- Surface plasmon resonance (SPR) : Measure binding affinity to polymeric excipients (e.g., PEG) .

- Microscopy : Use SEM to visualize surface morphology changes post-adsorption .

What statistical frameworks should be employed to ensure robust data interpretation in dose-response experiments involving this compound?

Level: Advanced

Methodological Answer:

- Nonlinear regression : Fit data to a 4-parameter logistic model (e.g., GraphPad Prism) to calculate EC ± 95% CI .

- ANOVA with post-hoc tests : Compare multiple derivatives (p < 0.05 significance threshold) .

- Bootstrap resampling : Validate confidence intervals for small sample sizes (n < 10) .

How can researchers integrate molecular dynamics simulations with experimental data to refine the conformational analysis of this compound?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.